molecular formula C11H9ClN2 B1371169 2-Benzyl-4-chloropyrimidine CAS No. 22404-48-4

2-Benzyl-4-chloropyrimidine

Cat. No.: B1371169
CAS No.: 22404-48-4
M. Wt: 204.65 g/mol
InChI Key: RGYMOJIISPSRGZ-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloropyrimidine is an organic compound with the molecular formula C11H9ClN2 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

2-Benzyl-4-chloropyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound is attributed to its inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . This results in potent anti-inflammatory effects .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation. The compound inhibits the expression and activities of certain vital inflammatory mediators . This results in a decrease in inflammation and the associated symptoms.

Pharmacokinetics

, suggesting it could be administered orally. The compound has a molecular weight of 204.66 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a decrease in inflammation. This is due to the compound’s inhibitory effects on the expression and activities of certain vital inflammatory mediators . This leads to a decrease in the symptoms associated with inflammation.

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. The compound is stored at a temperature of 4°C , suggesting that it may be sensitive to temperature changes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-chloropyrimidine typically involves the reaction of benzyl chloride with 4-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-chloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyl group can be oxidized to a benzyl alcohol or further to a benzoic acid. Reduction reactions can convert the benzyl group to a methyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized products like benzyl alcohol or benzoic acid.
  • Reduced products like methyl-substituted pyrimidines.

Scientific Research Applications

2-Benzyl-4-chloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer activities.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

    2-Benzyl-4-methylpyrimidine: Similar structure but with a methyl group instead of chlorine.

    2-Benzyl-4-fluoropyrimidine: Contains a fluorine atom at the 4-position.

    2-Benzyl-4-bromopyrimidine: Contains a bromine atom at the 4-position.

Uniqueness: 2-Benzyl-4-chloropyrimidine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

2-benzyl-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMOJIISPSRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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